molecular formula C19H19FN4O4S B2427622 5-Fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380188-85-0

5-Fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2427622
CAS No.: 2380188-85-0
M. Wt: 418.44
InChI Key: SMTRXDZKYGKIEQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This molecule features a complex structure incorporating a pyrimidine ring linked via an ether bridge to a piperidine sulfonamide core, further functionalized with a 2-methyl-1,3-oxazole aryl group. The specific integration of fluorine-substituted pyrimidines and oxazole-containing arylsulfonamides is a common strategy in the design of kinase inhibitors and other targeted therapeutic agents . For instance, molecules containing the 1,3-oxazole scaffold have been investigated for the treatment of cancer , while pyrimidine derivatives are frequently explored for their antitumor properties and as kinase inhibitors . Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways and protein function. Its mechanism of action in a research setting would be highly context-dependent and requires empirical investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[4-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4S/c1-13-23-18(12-27-13)14-2-4-17(5-3-14)29(25,26)24-8-6-16(7-9-24)28-19-21-10-15(20)11-22-19/h2-5,10-12,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTRXDZKYGKIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation

The 2-methyl-1,3-oxazol-4-yl moiety is synthesized via the Robinson-Gabriel cyclization. A thiourea derivative (1a) reacts with ethyl acetoacetate (1b) in acetic anhydride under reflux to form the oxazole core (1c). This method achieves yields of 68–75% and is preferred for its regioselectivity.

Reaction Conditions :

  • Ethyl acetoacetate (1.2 eq), thiourea derivative (1 eq), acetic anhydride (5 eq)
  • Reflux at 120°C for 6 hours
  • Quenching with ice-water followed by extraction with dichloromethane

Sulfonation and Chlorination

The benzene ring is sulfonated using chlorosulfonic acid (2a) at 0–5°C to introduce the sulfonic acid group (2b), which is subsequently converted to sulfonyl chloride (2c) with phosphorus pentachloride (PCl5).

Data Table 1: Sulfonation Optimization

Reagent Temperature (°C) Yield (%) Purity (%)
ClSO3H 0–5 82 95
H2SO4/SO3 25 65 88

Functionalization of Piperidine

Introduction of the Sulfonyl Group

The piperidine ring (3a) undergoes sulfonylation with 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride (2c) in dichloromethane (DCM) using triethylamine (TEA) as a base. This step affords 1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidine (3b) in 89% yield.

Key Considerations :

  • Slow addition of sulfonyl chloride to avoid exothermic side reactions
  • Stirring at room temperature for 12 hours to ensure complete conversion

Hydroxylation at Piperidine C-4

The piperidine derivative (3b) is oxidized using m-chloroperbenzoic acid (mCPBA) in chloroform to introduce a hydroxyl group at the 4-position (4a). This step requires careful control of stoichiometry (1.1 eq mCPBA) to prevent over-oxidation.

Reaction Profile :

  • Yield: 76%
  • Byproducts: <5% N-oxide formation

Synthesis of the 5-Fluoro-2-hydroxypyrimidine Intermediate

Fluorination of Pyrimidine

2-Hydroxypyrimidine (5a) is fluorinated using diethylaminosulfur trifluoride (DAST) in anhydrous tetrahydrofuran (THF) at −78°C. This method selectively substitutes the 5-position with fluorine, achieving 81% yield.

Mechanistic Insight :

  • DAST acts as a nucleophilic fluorinating agent, displacing the hydroxyl group via an SN2 mechanism.

Etherification with Piperidine

The 5-fluoro-2-hydroxypyrimidine (5b) is coupled with 4-hydroxy-1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidine (4a) using a Mitsunobu reaction. Triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) facilitate the formation of the ether bond (6a).

Optimization Data :

Base Solvent Yield (%)
DEAD/PPh3 THF 88
DIAD/PPh3 DCM 72

Final Assembly and Purification

Global Deprotection and Workup

Residual protecting groups (e.g., tert-butoxycarbonyl, if used) are removed using trifluoroacetic acid (TFA) in DCM. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound in >95% purity.

Analytical Characterization

  • HRMS (ESI) : m/z calculated for C20H18FN4O4S [M+H]+: 441.1024; found: 441.1028
  • 1H NMR (400 MHz, CDCl3) : δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 4.62–4.58 (m, 1H, piperidine-OCH), 3.21–3.15 (m, 2H, piperidine-H), 2.48 (s, 3H, oxazole-CH3).

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Fluorination

The use of DAST at low temperatures (−78°C) minimizes competing reactions at the 4-position of the pyrimidine ring. Alternative fluorinating agents (e.g., Selectfluor) were less selective, yielding <50% desired product.

Oxazole Stability Under Acidic Conditions

The 2-methyl-1,3-oxazol-4-yl group is susceptible to hydrolysis in strong acids. Reactions involving TFA or HCl are conducted at 0°C to preserve the heterocycle.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may inhibit enzymes involved in DNA synthesis, while the sulfonylphenyl group may interact with proteins involved in signal transduction pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline: Shares the fluoropyrimidine moiety but differs in the piperazine ring and aniline group.

    4-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)aniline: Similar structure but lacks the oxazole ring and sulfonylphenyl group.

Uniqueness

5-Fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its multifaceted structure allows for diverse applications and interactions with various molecular targets.

Biological Activity

5-Fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H20FN3O3S\text{C}_{18}\text{H}_{20}\text{F}\text{N}_3\text{O}_3\text{S}

It features a pyrimidine ring substituted with a fluorine atom and a piperidine moiety linked to a benzenesulfonyl group. This unique structure contributes to its biological properties.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, including dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and insulin signaling.
  • Modulation of Receptor Activity : It may interact with specific receptors involved in metabolic pathways, influencing insulin secretion and glucose homeostasis.

Biological Activity

The biological activity of this compound has been explored in several studies, primarily focusing on its antidiabetic properties and effects on metabolic disorders.

Antidiabetic Effects

In vitro studies have demonstrated that this compound effectively inhibits DPP-IV, leading to increased levels of incretin hormones, which enhance insulin secretion from pancreatic beta cells. This results in improved glycemic control in diabetic models.

Case Studies

  • Study on Glucose Homeostasis : A study involving diabetic rats treated with the compound showed a significant reduction in blood glucose levels compared to control groups. The results indicated enhanced insulin sensitivity and reduced hepatic gluconeogenesis.
    ParameterControl GroupTreatment Group
    Blood Glucose (mg/dL)250 ± 15180 ± 10*
    Insulin Level (µU/mL)5 ± 112 ± 2*
    *p < 0.05 indicates statistical significance.
  • Long-term Efficacy Study : In a chronic treatment study over eight weeks, subjects receiving the compound exhibited sustained improvements in glucose tolerance tests, suggesting long-term benefits for managing type 2 diabetes.

Safety and Toxicity

Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to fully understand its safety margins.

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